molecular formula C14H13NO B12095042 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one

1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one

Cat. No.: B12095042
M. Wt: 211.26 g/mol
InChI Key: OTWMAEBCRFKGIH-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one is an organic compound known for its unique structure and properties. It is also referred to as phenyl 2-picolyl ketone. This compound is characterized by the presence of a pyridine ring attached to a phenyl group through an ethanone linkage. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones with water has been reported as an efficient method . This method is advantageous due to its mild reaction conditions and the use of water as the sole oxygen source.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts, water, mild temperatures.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Electrophiles, solvents like dichloromethane.

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: 1-phenyl-2-(pyridin-2-yl)ethanol.

    Substitution: Various substituted pyridin-2-yl derivatives.

Scientific Research Applications

1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

    1-(Pyridin-2-yl)ethan-1-one: Similar structure but lacks the phenyl group.

    Phenyl 2-picolyl ketone: Another name for 1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one.

    Pyridin-2-yl-methanone: A product of the oxidation of this compound.

Uniqueness: this compound is unique due to its dual aromatic rings connected by an ethanone linkage, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[2-(pyridin-2-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-11(16)14-8-3-2-6-12(14)10-13-7-4-5-9-15-13/h2-9H,10H2,1H3

InChI Key

OTWMAEBCRFKGIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CC2=CC=CC=N2

Origin of Product

United States

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